Glyphosate-diammonium

Übersicht

Beschreibung

Glyphosate-diammonium is a salt form of glyphosate, a widely used herbicide known for its effectiveness in controlling a broad spectrum of weeds. Glyphosate itself is a non-selective, systemic herbicide that inhibits a specific enzyme pathway, essential for plant growth. The diammonium salt form enhances the solubility and stability of glyphosate, making it more effective in various agricultural applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Glyphosate-diammonium is synthesized through the reaction of glyphosate with diammonium sulfate. The process involves dissolving glyphosate in water and then adding diammonium sulfate under controlled conditions to form the diammonium salt. The reaction is typically carried out at room temperature, and the product is isolated by crystallization or precipitation.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods but with optimized conditions for higher yield and purity. The process includes the use of reactors for mixing and controlled addition of reagents, followed by filtration and drying to obtain the final product. Quality control measures are implemented to ensure the consistency and effectiveness of the herbicide.

Analyse Chemischer Reaktionen

Types of Reactions

Glyphosate-diammonium undergoes several types of chemical reactions, including:

Oxidation: Glyphosate can be oxidized to form various by-products, depending on the conditions.

Reduction: Under certain conditions, glyphosate can be reduced, although this is less common.

Substitution: Glyphosate can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used, although this is rare.

Substitution: Strong bases or nucleophiles such as sodium hydroxide or ammonia are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aminomethylphosphonic acid (AMPA), a common degradation product of glyphosate.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Glyphosate-diammonium is predominantly utilized in agriculture for its effectiveness in controlling a wide range of weeds. Its application is particularly significant in:

- Row Crops : this compound is extensively used in crops such as soybeans and corn, where it aids in managing herbicide-resistant weed populations. Studies have shown that glyphosate salts, including diammonium, provide comparable efficacy against various weed species when used at recommended rates .

- Non-Crop Areas : The compound is also employed in non-crop areas such as railways and roadsides to manage invasive plant species and maintain clear pathways .

Environmental Management

This compound plays a role in environmental management practices, particularly in:

- Restoration Projects : It is used in ecological restoration to control invasive species that threaten native ecosystems. The selective action of glyphosate allows for targeted weed management without harming desirable vegetation .

- Aquatic Environments : Research indicates that glyphosate formulations can be applied to manage aquatic weeds, contributing to improved water quality and ecosystem health. However, careful consideration of application rates and environmental impact is essential .

Research Applications

In scientific research, this compound serves several purposes:

- Weed Physiology Studies : Researchers utilize this compound to study plant responses to herbicide treatment, including absorption and translocation patterns. Studies have demonstrated that the diammonium formulation may enhance glyphosate uptake in certain weed species compared to other formulations .

- Toxicological Assessments : this compound has been involved in toxicological studies assessing its effects on non-target organisms. These studies are crucial for understanding the broader ecological impacts of herbicide use and informing regulatory decisions .

Case Study 1: Efficacy Comparison with Other Glyphosate Salts

A comparative study conducted in Tennessee evaluated the performance of this compound against isopropylamine and potassium salts under varying conditions. The results indicated no significant differences in weed control efficacy among the formulations when applied correctly, suggesting that this compound is equally effective as its counterparts under similar conditions .

Case Study 2: Environmental Impact Assessment

A long-term study focused on the impact of this compound application on soil microorganisms revealed that while some microbial populations were affected immediately after application, recovery occurred within weeks. This finding emphasizes the need for responsible application practices to minimize ecological disruption while benefiting from effective weed management .

Wirkmechanismus

Glyphosate-diammonium exerts its effects by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is essential for the synthesis of aromatic amino acids in plants. This inhibition disrupts the shikimate pathway, leading to the depletion of essential amino acids and ultimately causing plant death. The molecular target is the EPSPS enzyme, and the pathway involved is the shikimate pathway.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Glyphosate-isopropylamine

- Glyphosate-potassium

- Glyphosate-trimethylsulfonium

Uniqueness

Glyphosate-diammonium is unique due to its enhanced solubility and stability compared to other glyphosate salts. This makes it more effective in various environmental conditions and improves its overall efficacy as a herbicide.

Biologische Aktivität

Glyphosate-diammonium, a salt form of glyphosate, is widely used as a herbicide in agricultural practices. Understanding its biological activity is essential for assessing its environmental impact and potential health risks. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity of this compound.

Glyphosate, chemically known as N-(phosphonomethyl)glycine, acts primarily by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is crucial in the shikimic acid pathway. This pathway is absent in mammals but essential for plants and some microorganisms. The inhibition leads to a reduction in aromatic amino acids, ultimately causing plant death within days of application .

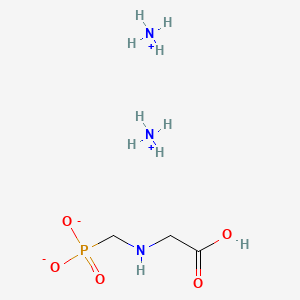

Chemical Structure:

- Functional Groups: Glyphosate contains carboxylic, amine, and phosphonic groups, which contribute to its solubility and biological activity.

- Zwitterionic Form: Glyphosate can exist in a zwitterionic state due to its functional groups, enhancing its interaction with various biological systems .

Human Health Effects

Research indicates that glyphosate exposure may lead to various health concerns. Epidemiological studies have suggested a potential link between glyphosate exposure and an increased incidence of non-Hodgkin lymphoma among agricultural workers . Additionally, glyphosate has been associated with neurotoxic effects:

- Neurotoxicity: Glyphosate exposure has been shown to alter neuronal development and increase oxidative stress in human cells. It affects the expression of genes involved in neuronal growth and survival, potentially leading to neuronal apoptosis .

- Endocrine Disruption: Glyphosate may interfere with endocrine functions, affecting reproductive health by disrupting hormonal pathways .

Environmental Impact

This compound's persistence in the environment raises concerns about its ecological effects:

- Soil Microbial Activity: While glyphosate can be biodegraded by soil microbes, its metabolites, such as aminomethylphosphonic acid (AMPA), are more mobile and can persist longer in the environment . Studies have shown that glyphosate can affect microbial community structure and function, potentially disrupting ecosystem balance .

- Aquatic Toxicity: AMPA has been detected in surface waters and sediments, raising concerns about its toxicity to aquatic organisms. Research indicates that AMPA can induce chromosomal abnormalities in fish .

Case Studies

Several studies have investigated the effects of this compound on various biological systems:

Study 1: Phytotoxicity Assessment

A greenhouse study evaluated the effectiveness of this compound against several weed species. Results indicated that glyphosate formulations containing diammonium sulfate enhanced weed control compared to formulations without it. The addition of ammonium-based adjuvants improved glyphosate's efficacy under varying environmental conditions .

Study 2: Neurotoxic Effects

In vitro studies demonstrated that glyphosate could cross the blood-brain barrier (BBB), increasing permeability and potentially altering glucose metabolism in brain endothelial cells. This effect may contribute to neurodevelopmental issues observed in animal models exposed to glyphosate .

Table 1: Comparison of Glyphosate Formulations

| Formulation Type | Active Ingredient | Efficacy Against Weeds | Environmental Persistence |

|---|---|---|---|

| Isopropylamine Salt | Glyphosate | Moderate | Moderate |

| Diammonium Salt | Glyphosate | High | High |

| Potassium Salt | Glyphosate | Moderate | Low |

Table 2: Health Effects Associated with Glyphosate Exposure

| Study Reference | Population Studied | Health Outcome |

|---|---|---|

| Meloni et al., 2021 | Agricultural workers | Increased risk of non-Hodgkin lymphoma |

| Martínez et al., 2022 | Animal models | Neurodevelopmental alterations |

| Curwin et al., 2007 | Farm households | Urinary glyphosate levels detected |

Eigenschaften

IUPAC Name |

diazanium;2-(phosphonatomethylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8NO5P.2H3N/c5-3(6)1-4-2-10(7,8)9;;/h4H,1-2H2,(H,5,6)(H2,7,8,9);2*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHCYTUHSKEDOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NCP(=O)([O-])[O-].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H14N3O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10897100 | |

| Record name | Glyphosate-diammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69254-40-6 | |

| Record name | Glyphosate-diammonium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069254406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyphosate-diammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diammonium N-(phosphonomethyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.